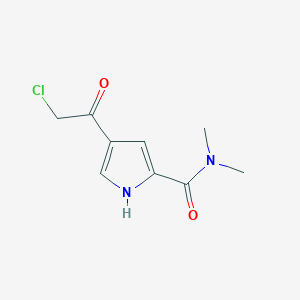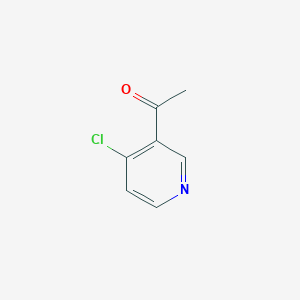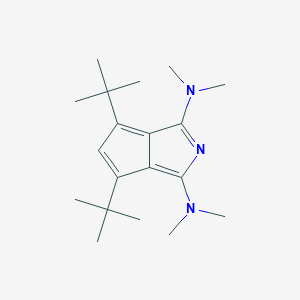![molecular formula C9H11BrO B040001 2-[2-(Bromomethyl)phenyl]ethanol CAS No. 122444-35-3](/img/structure/B40001.png)
2-[2-(Bromomethyl)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Bromomethyl)phenyl]ethanol, also known as 2-phenethyl bromide, is a chemical compound that is widely used in scientific research. This compound is a colorless to pale yellow liquid that is soluble in most organic solvents. The chemical formula of 2-phenethyl bromide is C9H11BrO, and its molecular weight is 227.09 g/mol.
Mechanism Of Action
The mechanism of action of 2-[2-(Bromomethyl)phenyl]ethanol bromide is not fully understood. However, it is known that this compound can act as a substrate for various enzymes, including cytochrome P450 enzymes. This interaction can result in the formation of reactive intermediates, which can then react with other molecules in the body.
Biochemical And Physiological Effects
2-[2-(Bromomethyl)phenyl]ethanol bromide has been shown to have a wide range of biochemical and physiological effects. This compound has been found to have antimicrobial, antifungal, and antiviral properties. It has also been shown to have analgesic and anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-[2-(Bromomethyl)phenyl]ethanol bromide in lab experiments is its ability to act as a substrate for various enzymes. This makes it a useful tool for studying enzyme kinetics and metabolism. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety precautions.
Future Directions
There are many potential future directions for research involving 2-[2-(Bromomethyl)phenyl]ethanol bromide. One area of interest is the development of new drugs that target specific enzymes. Another area of interest is the study of the biochemical and physiological effects of this compound in different organisms. Additionally, there is potential for the use of 2-[2-(Bromomethyl)phenyl]ethanol bromide in the development of new diagnostic tools and therapies.
Synthesis Methods
The synthesis of 2-[2-(Bromomethyl)phenyl]ethanol bromide can be achieved through the reaction of 2-[2-(Bromomethyl)phenyl]ethanol alcohol with hydrobromic acid in the presence of sulfuric acid. This reaction results in the formation of 2-[2-(Bromomethyl)phenyl]ethanol and water. The reaction can be represented as follows:
C8H10O + HBr → C9H11BrO + H2O
Scientific Research Applications
2-[2-(Bromomethyl)phenyl]ethanol bromide is widely used in scientific research due to its ability to act as a substrate for various enzymes. This compound is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the development of new drugs and as a reagent in organic chemistry.
properties
CAS RN |
122444-35-3 |
|---|---|
Product Name |
2-[2-(Bromomethyl)phenyl]ethanol |
Molecular Formula |
C9H11BrO |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-[2-(bromomethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H11BrO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-7H2 |
InChI Key |
JKJGTOVWPXJAIK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCO)CBr |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)CBr |
synonyms |
Benzeneethanol, 2-(bromomethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



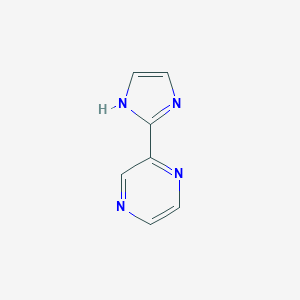


![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)
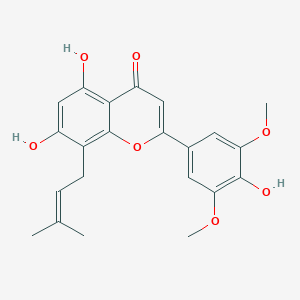
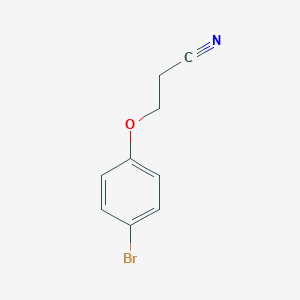
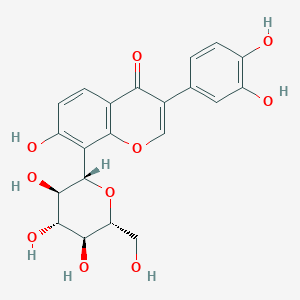
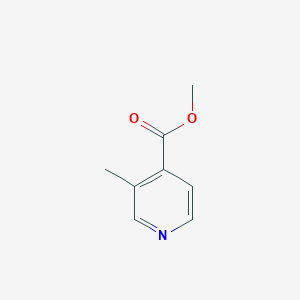
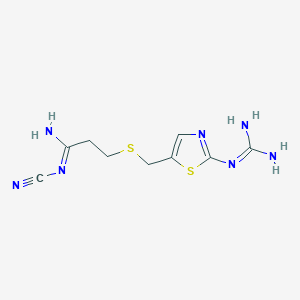
![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)
